(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol
Description
Properties
IUPAC Name |
(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-8-4-7(5-8,6-11)12-9(8)2-1-3-9/h11H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLDCFBYEIQKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(CC(C3)(O2)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol typically involves a [2+2] cycloaddition reaction. This reaction can be catalyzed by photochemical methods, often using a mercury lamp to facilitate the cycloaddition of 1,5-dienes . The reaction conditions require specific equipment and glassware, making it technically challenging and difficult to scale up .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves optimizing the photochemical [2+2] cycloaddition process for larger-scale production. This may include the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The hydroxymethyl group undergoes oxidation and reduction under controlled conditions:
The amine group participates in reductive alkylation:
-
Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines .
Nucleophilic Substitution
The aminomethyl group acts as a nucleophile in SN₂ reactions:
| Substrate | Conditions | Product | Efficiency |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃ | N-Methyl derivative | 78% yield |
| Benzyl bromide | THF, -78°C | N-Benzyl derivative | 65% yield; minor epimerization observed |
Cycloaddition and Ring-Opening Reactions
The spirocyclobutane moiety undergoes strain-driven reactions:
Condensation Reactions
The amine and alcohol groups enable heterocycle formation:
Enzyme-Mediated Transformations
Oxidoreductases and transferases catalyze biotransformations:
| Enzyme Class | Reaction | Outcome |
|---|---|---|
| Monoamine oxidase | Oxidative deamination | Ketone derivative (inhibits MAO-B selectively) |
| UDP-glucuronosyltransferase | Glucuronidation | Enhanced water solubility for excretion |
Comparative Reactivity of Structural Analogues
Computational Insights
-
DFT calculations reveal:
This compound’s multifunctional design enables diverse reactivity, making it a valuable scaffold in medicinal chemistry and materials science. Experimental validations align with computational models, providing a robust framework for further applications.
Scientific Research Applications
Medicinal Chemistry Applications
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Antitumor Activity :
- Research indicates that compounds similar to (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol exhibit antitumor properties by inducing apoptosis in cancer cells. The structural features of spiro compounds often enhance their bioactivity due to increased molecular rigidity and specific receptor interactions.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may possess neuroprotective properties, potentially counteracting the effects of neurodegenerative diseases such as Alzheimer's. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress.
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Antimicrobial Properties :
- Some spiro compounds have demonstrated significant antimicrobial activity against a range of pathogens. This could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Materials Science Applications
-
Polymer Chemistry :
- This compound can be used as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its unique structure allows for the formation of cross-linked networks that improve material resilience.
-
Nanotechnology :
- The compound's ability to form stable complexes with metal ions makes it a candidate for use in nanomaterials development, particularly in catalysis and sensor technology.
Case Study 1: Antitumor Activity
A study conducted on spiro compounds similar to this compound demonstrated their efficacy in inhibiting tumor growth in vitro and in vivo models. The study highlighted the compound's mechanism involving the activation of apoptotic pathways and inhibition of cell proliferation markers.
Case Study 2: Neuroprotective Effects
In a controlled experiment involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. These findings support its potential as a therapeutic agent for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-1-yl)methanol involves its interaction with molecular targets through its unique spirocyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Boscalid Analog (Compound 31)
- Structure : Incorporates a 2-oxabicyclo[2.1.1]hexane ring replacing an ortho-substituted phenyl group.
- Key Data: Metabolic Stability (CIint): 3 mg min⁻¹ µL⁻¹ (vs. 26 for boscalid and 12 for non-oxa analog 30) . Application: Agrochemical (fungicide).
- Advantage : The oxygen atom in the bicyclic system enhances metabolic stability by reducing oxidative degradation .
Fluxapyroxad Analog (Compound 29)
- Structure : 2-oxabicyclo[2.1.1]hexane core.
- Key Data: Metabolic Stability (CIint): 23 mg min⁻¹ µL⁻¹ (vs. 35 for non-oxa analog 28) .
- Observation : The oxa variant improves stability but less dramatically than in boscalid, highlighting context-dependent effects .
[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
- Structure: Features dimethyl substituents (C₉H₁₇NO₂) for enhanced steric bulk.
Impact of Substituents and Ring Systems
Cyclobutane vs. Larger Rings
- Cyclobutane : The puckered conformation of cyclobutane (as seen in CBDA-3) increases strain but improves binding affinity in target proteins .
- Cyclohexane : Attempts to synthesize 2-oxabicyclo[2.2.2]octane failed due to conformational flexibility, underscoring the superiority of smaller, preorganized rings like 2.1.1 hexane .
Halogenated Derivatives
Metabolic and Physicochemical Properties
| Compound | Molecular Formula | Key Substituents | Metabolic Stability (CIint) | Application |
|---|---|---|---|---|
| Target Compound | C₆H₁₁NO₂ | 4-amino, 1'-cyclobutane | Not reported | Medicinal Chemistry |
| Boscalid analog (31) | - | 2-oxabicyclo[2.1.1]hexane | 3 | Agrochemical |
| Fluxapyroxad analog (29) | - | 2-oxabicyclo[2.1.1]hexane | 23 | Agrochemical |
| [1-(Aminomethyl)-3,3-dimethyl-...]methanol | C₉H₁₇NO₂ | 3,3-dimethyl | Not reported | Research Chemical |
Key Trends:
- Oxygen Incorporation: The 2-oxabicyclo[2.1.1]hexane moiety consistently improves metabolic stability over non-oxa analogs in agrochemicals (e.g., boscalid) but shows variable effects in pharmaceuticals (e.g., lomitapide) .
- Amino and Hydroxyl Groups: Enhance solubility and hydrogen-bonding capacity, critical for drug bioavailability .
Biological Activity
(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol is a bicyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound may contribute to its interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 169.21 g/mol
- CAS Number : Not widely reported; related compounds may have different CAS identifiers.
Structural Characteristics
The bicyclic structure of this compound allows for unique spatial configurations that may influence its biological interactions. The presence of both an amine and a hydroxymethyl group enhances its potential for hydrogen bonding and interaction with biological macromolecules.
The mechanism of action of this compound is not fully elucidated but is believed to involve:
- Receptor Interaction : The compound may act on specific receptors or enzymes, influencing signaling pathways crucial for cellular functions.
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes linked to various diseases, suggesting that this compound could have therapeutic implications.
Antimicrobial Activity
Recent studies have indicated that bicyclic compounds similar to this compound exhibit antimicrobial properties. For instance, a study evaluated the antimicrobial activity against various bacterial strains and found promising results, suggesting a potential role in treating infections.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 8 µg/mL |
Anti-inflammatory Properties
Another area of investigation involves the anti-inflammatory effects of this compound. In vitro assays demonstrated that it could reduce pro-inflammatory cytokines in macrophages, indicating a potential application in inflammatory diseases.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized this compound and evaluated its biological activity through various assays:
- Synthesis Method : The compound was synthesized using a multi-step reaction involving cyclization techniques.
- Biological Assays : The synthesized compound was tested for cytotoxicity against cancer cell lines, showing selective toxicity towards certain types while sparing normal cells.
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship revealed that modifications to the bicyclic structure significantly influenced biological activity:
| Modification | Effect on Activity |
|---|---|
| Methylation at position 4 | Increased cytotoxicity |
| Hydroxyl substitution at position 5 | Enhanced receptor binding |
Q & A
What are the optimal synthetic routes for constructing the bicyclo[2.1.1]hexane core in this compound, and how do reaction conditions influence stereochemical outcomes?
The bicyclo[2.1.1]hexane core is typically synthesized via photochemical [2+2] cycloaddition of alkenes or iodocyclization reactions. For example, palladium-catalyzed cycloadditions under controlled temperatures (e.g., 0–25°C) yield stereoselective products, while iodocyclization (I₂/NaHCO₃ in MeOtBu/water) generates disubstituted derivatives with two or three exit vectors for functionalization . Stereochemical outcomes depend on the conformation of starting materials: preorganized bicyclobutanes favor axial selectivity, whereas flexible substrates may require chiral auxiliaries or catalysts.
How can researchers validate the bioisosteric equivalence of 2-oxabicyclo[2.1.1]hexane moieties to ortho-substituted phenyl rings in target compounds?
Validation involves comparative bioactivity assays and structural analysis. Replace phenyl rings in lead compounds (e.g., drugs Sonidegib or Lomitapide) with the bicyclohexane moiety and evaluate potency, solubility, and metabolic stability. For instance, 2-oxabicyclo[2.1.1]hexanes in Sonidegib analogs showed comparable target binding (via X-ray crystallography) and improved aqueous solubility (logP reduction by ~1.5 units) . Pair these results with computational docking studies to confirm spatial overlap of substituents.
What spectroscopic and crystallographic techniques are most effective for resolving the spatial arrangement of substituents in this compound?
High-resolution NMR (¹H-¹³C HSQC, NOESY) and X-ray crystallography are critical. The bicyclohexane system’s rigid structure produces distinct coupling constants (e.g., J₃,₄ ≈ 8–10 Hz for axial protons) in NMR, while X-ray analysis confirms bridgehead substituent orientations. For derivatives with reactive groups (e.g., iodomethyl), synchrotron radiation may enhance diffraction resolution .
How does the introduction of an aminomethyl group affect the compound’s solubility and pharmacokinetic properties compared to non-functionalized analogs?
The aminomethyl group enhances water solubility via hydrogen bonding but may increase metabolic liability. For example, analogs with -NH₂ groups exhibit 2–3-fold higher solubility in PBS (pH 7.4) than methyl-substituted derivatives. However, oxidative deamination in hepatic microsomal assays requires stabilization via prodrug strategies (e.g., HCl salt formation) .
What strategies mitigate ring strain during functionalization of the bicyclo[2.1.1]hexane system without compromising its structural integrity?
Use mild, non-acidic conditions to avoid ring-opening. For iodomethyl derivatives, maintain reaction temperatures below 0°C and employ radical-based coupling (e.g., Mn-mediated C–H activation) to minimize strain-induced rearrangements . Post-functionalization, verify ring integrity via IR (C–O stretch at 1050–1100 cm⁻¹) and TGA (decomposition >200°C).
What are the common contradictions observed when comparing in vitro bioactivity data with in vivo efficacy for compounds containing this moiety?
In vitro assays often overestimate potency due to the compound’s high rigidity and low membrane permeability. For example, bicyclohexane-based kinase inhibitors showed IC₅₀ values 10 nM in vitro but required 5× higher doses in vivo to achieve efficacy, likely due to poor BBB penetration . Address this by optimizing logD (target 1–3) and incorporating prodrug moieties.
What are the best practices for handling and storing derivatives of this compound to prevent degradation, given its reactive functional groups?
Store iodomethyl or bromomethyl derivatives under inert gas (Ar) at –70°C to prevent halogen loss. Aminomethyl-HCl salts are stable at 2–8°C in desiccated environments. For long-term storage, lyophilize in amber vials with molecular sieves. Monitor purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
